Regioisomeric Substitution Pattern Differentiation vs. 2,5-Dimethoxyphenyl Analog
The target compound carries a 3,4-dimethoxyphenyl substituent on the 2-carboxamide nitrogen, whereas the closest cataloged analog (CAS 888464-93-5) bears a 2,5-dimethoxyphenyl group [1]. Although head-to-head potency data are unavailable, the alteration of the methoxy-group orientation alters the electrostatic potential surface of the terminal aryl ring, a parameter known to modulate hydrogen-bond acceptor strength and π-stacking interactions with kinase hinge regions in benzofuran carboxamide series [2].
| Evidence Dimension | Regioisomeric substitution pattern (position of methoxy groups on N-phenyl ring) |
|---|---|
| Target Compound Data | 3,4-dimethoxyphenyl substitution |
| Comparator Or Baseline | 2,5-dimethoxyphenyl substitution (CAS 888464-93-5) |
| Quantified Difference | Not quantified in direct comparison; positional isomerism changes topological polar surface area and dipole moment vector (inferred from class-level SAR) |
| Conditions | Structural comparison based on published catalog data |
Why This Matters
Procurement of the exact 3,4-dimethoxy isomer is essential for SAR studies aiming to map how methoxy positional changes on the anilide ring translate into differential target engagement or cellular potency.
- [1] Kuujia Product Page. N-(2,5-dimethoxyphenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide (CAS 888464-93-5). https://www.kuujia.com/cas-888464-93-5.html View Source
- [2] Lavanya, A.; Sribalan, R.; Padmini, V. Synthesis and biological evaluation of new benzofuran carboxamide derivatives. J. Saudi Chem. Soc. 2017, 21, 487-494. View Source
